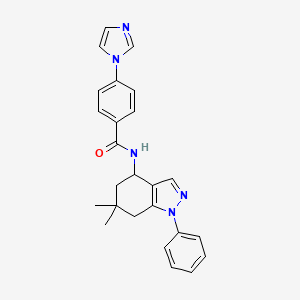![molecular formula C11H17KN2O5S B6016066 potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate](/img/structure/B6016066.png)
potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate, also known as KB-141, is a synthetic compound that has been widely studied for its potential use in the treatment of various medical conditions. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment, neuroprotection, and diabetes management.
Mécanisme D'action
The mechanism of action of potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate is not fully understood. However, it is believed to work by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes, including acid-base balance and ion transport. By inhibiting carbonic anhydrase, this compound may disrupt the growth and survival of cancer cells, protect neurons from damage, and improve insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurons, this compound has been shown to reduce oxidative stress and inflammation, which are common factors in neurodegenerative diseases. Additionally, this compound has been found to improve insulin sensitivity and glucose uptake in cells, which may help to regulate blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate in lab experiments include its high purity and specificity for carbonic anhydrase inhibition. Additionally, this compound has been extensively studied in vitro and in vivo, providing a wealth of information on its potential uses and mechanisms of action. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of clinical data. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are many potential future directions for potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate research. One area of interest is the development of this compound-based therapies for cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, particularly in the management of neurodegenerative diseases and diabetes. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its potential uses and limitations. Overall, this compound shows great promise as a potential therapeutic agent in various medical conditions, and further research is needed to fully explore its potential.
Méthodes De Synthèse
Potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate is synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 3-chloro-1,2-propanediol, followed by the reaction of the resulting product with potassium sulfite. The final product is obtained through the reaction of the intermediate product with potassium hydroxide. The synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
Potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to enhance the effectiveness of chemotherapy drugs, such as doxorubicin, in killing cancer cells. This compound has also been studied for its potential neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been found to have potential in the management of diabetes. It has been shown to improve insulin sensitivity and glucose uptake in cells, which may help to regulate blood sugar levels.
Propriétés
IUPAC Name |
potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S.K/c1-18-11-4-2-9(3-5-11)6-12-7-10(14)8-13-19(15,16)17;/h2-5,10,12-14H,6-8H2,1H3,(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJABOIQDNMTQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(CNS(=O)(=O)[O-])O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17KN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B6015997.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B6016001.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6016020.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6016022.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6016031.png)
![3-({2-[5-(4-morpholinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}carbonyl)benzonitrile](/img/structure/B6016040.png)
![1-cyclopropyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6016041.png)
![2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B6016048.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B6016054.png)
![2-methoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6016058.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016067.png)

![(3'R*,4'R*)-1'-[(2'-methyl-3-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016070.png)